molecular formula C21H18N6 B082883 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline CAS No. 14544-47-9

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Cat. No. B082883
CAS RN: 14544-47-9
M. Wt: 354.4 g/mol
InChI Key: WHSQATVVMVBGNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline" involves nucleophilic addition reactions, as demonstrated in the preparation of hyperbranched polyimides (HPI) incorporating s-triazine moieties. For example, a chemically stable version of this compound was synthesized using direct nucleophilic addition in Dimethylformamide (DMF), showcasing its potential as a precursor for high-performance materials due to its chemical stability and high thermal resistance (Othman et al., 2017).

Molecular Structure Analysis

The molecular structure of materials incorporating "4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline" has been extensively studied using techniques such as single-crystal X-ray diffraction. These analyses reveal complex structures, including three-dimensional frameworks with large windows and interesting coordination geometries, which are significant for applications in catalysis, gas storage, and sensing applications. One notable example is the zinc(II) coordination framework based on this compound, which shows a self-penetrated three-dimensional structure with potential applications as a fluorescent sensor (Wang et al., 2020).

Scientific Research Applications

  • Synthesis and Thermo-Chemical Stability Properties : A study by Othman et al. (2017) focused on the synthesis of a hyperbranched polyimide (HPI) using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, demonstrating high chemical stability and improved thermal stability. This suggests potential applications in high-performance materials (Othman et al., 2017).

  • Pharmaceutical and Agrochemical Applications : Banerjee et al. (2013) highlighted the widespread applications of 1,3,5-triazine derivatives in the pharmaceutical, material, and agrochemical industries. Their study emphasizes the structural symmetry and ease of functionalization, which makes them powerful scaffolds for diverse molecular libraries (Banerjee, Brown, & Weerapana, 2013).

  • Photocatalytic Activity in Environmental Applications : A study by He et al. (2019) reported on novel metal-organic framework/covalent organic framework (MOF/COF) hybrid materials incorporating 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. The materials showed enhanced photocatalytic performance for organic pollutant decomposition, indicating their potential use in environmental applications (He, Rong, Niu, & Cai, 2019).

  • Optical and Photochemical Properties : Zeng et al. (2012) explored the photophysical and photochemical properties of triazine derivatives, including those related to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. Their findings have implications for the design of organic molecules for multiphoton materials, which are relevant in optical technologies (Zeng, Ouyang, Zeng, Ji, & Ge, 2012).

  • Applications in Organic Light-Emitting Diodes (OLEDs) : Inomata et al. (2004) studied 1,3,5-triazine derivatives, including those with structures related to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, for their use in high-efficiency electrophosphorescent organic light-emitting diodes. This research indicates the potential of these materials in advanced electronic and display technologies (Inomata, Goushi, Masuko, Konno, Imai, Sasabe, Brown, & Adachi, 2004).

Safety And Hazards

“4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline” is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H,22-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSQATVVMVBGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363924
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

CAS RN

14544-47-9
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
463
Citations
C Dai, T He, L Zhong, X Liu, W Zhen… - Advanced Materials …, 2021 - Wiley Online Library
Photoelectrochemical water splitting over semiconductors offers a sustainable solar light conversion technique capable of alleviating worldwide energy crisis. Conjugated polymers …
Number of citations: 36 onlinelibrary.wiley.com
S He, Q Rong, H Niu, Y Cai - Applied Catalysis B: Environmental, 2019 - Elsevier
Abstract Series of novel metal-organic framework/covalent organic framework (MOF/COF) hybrid materials were constructed by encapsulating MOF with highly stable TTB-TTA (a COF …
Number of citations: 121 www.sciencedirect.com
G Yuan, L Tan, P Wang, S Feng, H Tang, G Wang… - Materials Letters, 2022 - Elsevier
Metal organic frameworks/covalent organic frameworks (MOFs/COFs) heterojunction structures present prospect for photocatalytic H 2 evolution (PHE), but still limited and restrictive. …
Number of citations: 3 www.sciencedirect.com
P Pachfule, A Acharjya, J Roeser… - Chemical …, 2019 - pubs.rsc.org
Covalent organic frameworks (COFs) are promising materials for applications in photocatalysis, due to their conjugated, porous and chemically stable architectures. Alternating electron …
Number of citations: 115 pubs.rsc.org
HL Qian, FL Meng, CX Yang… - Angewandte Chemie …, 2020 - Wiley Online Library
Abstract Design of stable adsorbents for selective gold recovery with large capacity and fast adsorption kinetics is of great challenge, but significant for the economy and the environment…
Number of citations: 138 onlinelibrary.wiley.com
X Chen, Y Li, L Jia, X Yu, Q Wang, Y Zhang… - Journal of Solid State …, 2023 - Elsevier
Pursuing the effects of catalytic efficiency with heteroatom doping and structural regularity in COFs-based heterogeneous catalyst is useful for future structure design. Herein, 2,4,6-…
Number of citations: 0 www.sciencedirect.com
HL Qian, C Dai, CX Yang, XP Yan - ACS applied materials & …, 2017 - ACS Publications
High crystallinity of covalent organic frameworks (COFs) with dual fluorescence emissions has not been reported so far. Here, we show the rational design and preparation of high-…
Number of citations: 204 pubs.acs.org
Y Zhang, H Ye, D Chen, N Li, Q Xu, H Li, J He… - Journal of Membrane …, 2021 - Elsevier
Covalent organic frameworks (COFs) are prominent candidates for water separations and treatment. They have ordered channel structures, low densities, large specific surface areas, …
Number of citations: 35 www.sciencedirect.com
Q Li, Z Li, Y Fu, I Clarot, A Boudier, Z Chen - Analyst, 2021 - pubs.rsc.org
Covalent organic frameworks (COFs) are a class of porous materials with high surface area, high porosity, good stability and tunable structure that have been widely used in the …
Number of citations: 10 pubs.rsc.org
X Fan, R Tian, S Liu, S Qiao, Q Luo, T Yan, S Fu… - Polymer …, 2018 - pubs.rsc.org
A nanocapsule with an ultrathin shell designed for mimicking natural light-harvesting systems was successfully constructed based on the covalent assembly of donor molecules called 4,…
Number of citations: 15 pubs.rsc.org

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